

Reactivity of the Amino Group in 2-(2-Methylphenoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Methylphenoxy)aniline

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Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in **2-(2-methylphenoxy)aniline**. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates its reactivity based on established principles of physical organic chemistry and data from structurally analogous aniline derivatives. The guide covers the anticipated nucleophilicity and basicity of the amino group and provides detailed protocols for its key reactions, including acylation, alkylation, and diazotization. The content is intended to support synthetic route design, reaction optimization, and the development of novel chemical entities in pharmaceutical and materials science research.

Introduction

2-(2-Methylphenoxy)aniline is a diaryl ether derivative featuring a primary aromatic amino group. The reactivity of this functional group is of paramount importance for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The electronic and steric environment of the amino group in this specific scaffold, influenced by the ortho-methylphenoxy substituent, dictates its chemical behavior. Understanding these characteristics is crucial for predicting reaction outcomes and developing robust synthetic methodologies.

Physicochemical and Spectroscopic Data

While extensive experimental data for **2-(2-methylphenoxy)aniline** is not widely published, the following tables summarize its known properties and the spectroscopic data for a closely related isomer, which can serve as a reference.

Table 1: Physicochemical Properties of **2-(2-Methylphenoxy)aniline**

Property	Value	Source
CAS Number	3840-18-4	[1]
Molecular Formula	C ₁₃ H ₁₃ NO	[1][2]
Molecular Weight	199.25 g/mol	[1]
Appearance	Reddish oily liquid	[3]
Purity	≥98%	[3]
XLogP3 (Predicted)	2.8	[2]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]

Table 2: ¹H NMR Spectroscopic Data of **2-(2-Methylphenoxy)aniline** (400 MHz, CDCl₃)

Assignment	Chemical Shift (δ , ppm)
Aromatic Protons	7.203
7.081	
6.983	
6.893	
6.780	
6.752	
6.66	
6.634	
Amino Protons (-NH ₂)	3.73
Methyl Protons (-CH ₃)	2.281
Data sourced from ChemicalBook.[5]	

Reactivity of the Amino Group

The reactivity of the amino group in **2-(2-methylphenoxy)aniline** is primarily governed by the lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile.

Basicity

The basicity of anilines is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. The phenoxy group is generally considered to be electron-withdrawing through its inductive effect (-I) but electron-donating through its resonance effect (+R). In the case of **2-(2-methylphenoxy)aniline**, the overall electronic effect of the substituent on the pKa of the anilinium ion is complex.

While the specific pKa of **2-(2-methylphenoxy)aniline** is not readily available, a comparison with related substituted anilines can provide an estimate. Aniline itself has a pKa of 4.6.[6] The presence of an ortho-methyl group on the phenoxy ring is expected to have a minor electronic

effect on the aniline ring. The ether oxygen's lone pairs can participate in resonance, potentially increasing the electron density on the aniline ring and thus its basicity. However, the bulky ortho-substituent may also introduce steric hindrance to protonation.

Table 3: pKa Values of Selected Substituted Anilines

Compound	pKa
Aniline	4.58
o-Toluidine	4.39
m-Toluidine	4.69
p-Toluidine	5.12
o-Anisidine	4.49
m-Anisidine	4.20
p-Anisidine	5.29
Diphenylamine	0.9
Data compiled from various sources.[6][7]	

Based on these trends, the pKa of **2-(2-methylphenoxy)aniline** is likely to be in the range of 4.0-5.0.

Nucleophilicity

The amino group is a potent nucleophile, readily participating in reactions with electrophiles. The nucleophilicity of amines generally follows their basicity, with stronger bases being stronger nucleophiles.[8] However, nucleophilicity is more sensitive to steric hindrance than basicity.[8] The ortho-methylphenoxy group in **2-(2-methylphenoxy)aniline** is expected to sterically hinder the approach of electrophiles to the amino group to some extent.

The nucleophilicity of primary amines is generally greater than that of ammonia but less than that of secondary amines in aprotic solvents.[8][9] Therefore, **2-(2-methylphenoxy)aniline** is expected to be a moderately strong nucleophile, capable of undergoing a variety of substitution and addition reactions.

Key Reactions and Experimental Protocols

The amino group of **2-(2-methylphenoxy)aniline** is expected to undergo typical reactions of primary aromatic amines.

N-Acylation

N-acylation is a common transformation of anilines, often used for protection of the amino group or for the synthesis of amides with biological activity.

Experimental Protocol: N-Acetylation of an Aniline Derivative

This protocol describes a general procedure for the N-acetylation of an aniline derivative, which can be adapted for **2-(2-methylphenoxy)aniline**.

- Materials:
 - **2-(2-Methylphenoxy)aniline**
 - Acetic anhydride
 - Pyridine or triethylamine (as a base)
 - Dichloromethane (or another suitable aprotic solvent)
 - Saturated aqueous sodium bicarbonate solution
 - Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
 - Dissolve **2-(2-methylphenoxy)aniline** (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
 - Add pyridine (1.2 equivalents) to the solution.
 - Cool the mixture in an ice bath.
 - Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
- Purify the product by recrystallization or column chromatography.

N-Alkylation

N-alkylation of anilines can be achieved using various alkylating agents, such as alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation.

Experimental Protocol: N-Alkylation using an Alkyl Halide

This protocol provides a general method for the N-alkylation of an aniline.

- Materials:
 - **2-(2-Methylphenoxy)aniline**
 - Alkyl halide (e.g., benzyl bromide)
 - Potassium carbonate or sodium carbonate (as a base)
 - Acetonitrile or N,N-dimethylformamide (DMF)
 - Ethyl acetate
 - Water
 - Anhydrous sodium sulfate
- Procedure:

- To a stirred suspension of potassium carbonate (2.0 equivalents) in acetonitrile, add **2-(2-methylphenoxy)aniline** (1.0 equivalent).
- Add the alkyl halide (1.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux and monitor its progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
- Purify the product by column chromatography.

Diazotization and Azo Coupling

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.^[10] These salts are versatile intermediates that can undergo various transformations, including Sandmeyer reactions and azo coupling.

Experimental Protocol: Diazotization and Azo Coupling

This protocol outlines the formation of a diazonium salt from an aniline derivative and its subsequent coupling with a suitable coupling partner like 2-naphthol.^[11]

- Part A: Diazotization
 - Materials:
 - **2-(2-Methylphenoxy)aniline**
 - Concentrated hydrochloric acid
 - Sodium nitrite

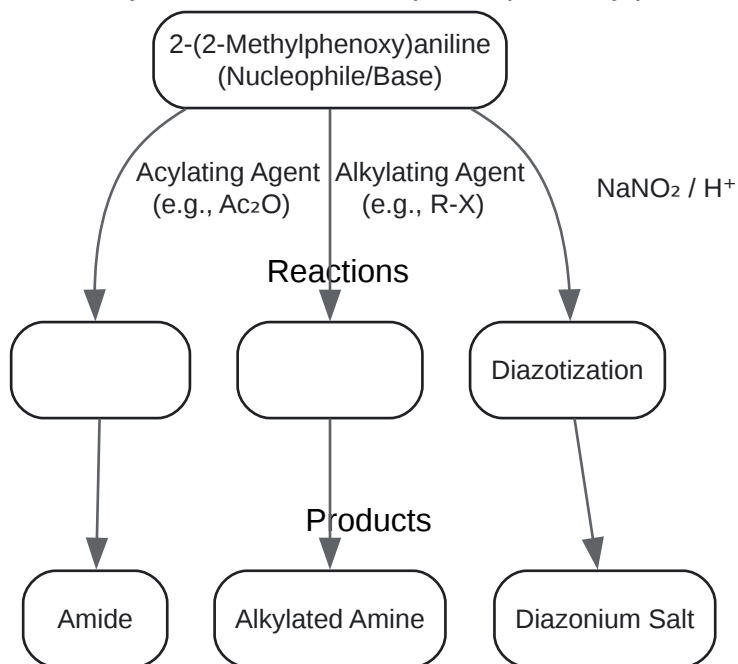
- Distilled water
- Ice
- Procedure:
 - Dissolve **2-(2-methylphenoxy)aniline** (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
 - Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.[\[12\]](#)
 - After the addition is complete, stir the mixture for an additional 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately.
- Part B: Azo Coupling
 - Materials:
 - Diazonium salt solution from Part A
 - 2-Naphthol
 - 10% Sodium hydroxide solution
 - Ice
 - Procedure:
 - Dissolve 2-naphthol (1.0 equivalent) in a 10% sodium hydroxide solution.
 - Cool this solution to 0-5 °C in an ice bath.
 - Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.[\[13\]](#)

- A colored azo dye will precipitate.
- Continue stirring the mixture in the ice bath for 30 minutes.
- Collect the precipitate by filtration, wash with cold water, and dry.

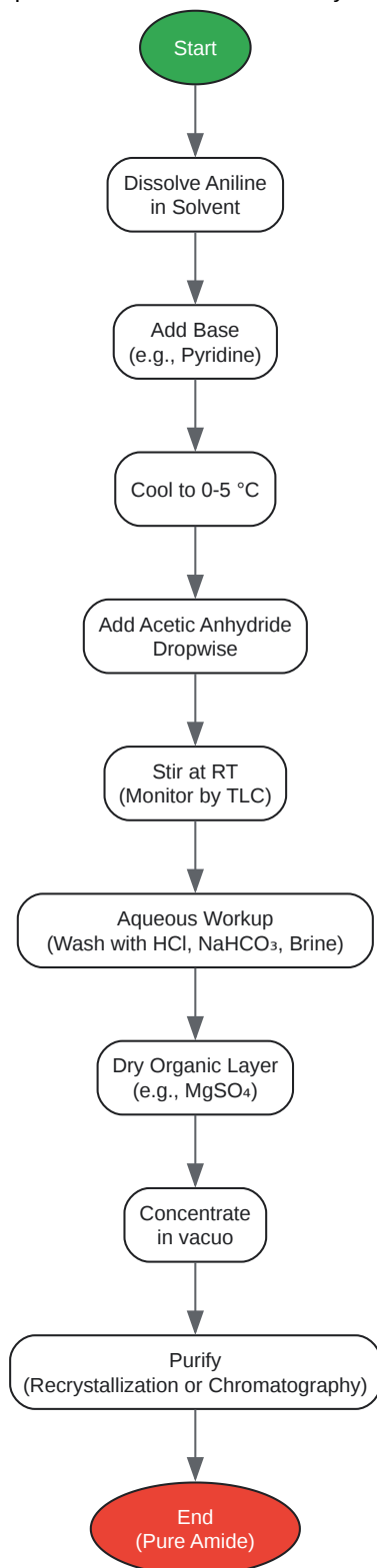
Visualizations

General Reactivity of the Amino Group

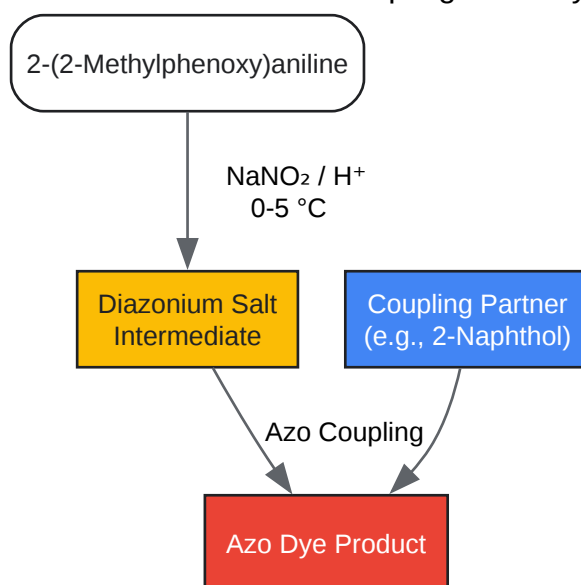
General Reactivity of the Amino Group in 2-(2-Methylphenoxy)aniline



Experimental Workflow for N-Acylation



Diazotization and Azo Coupling Pathway

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